molecular formula C13H16N2O2 B12841012 tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12841012
M. Wt: 232.28 g/mol
InChI Key: NIZJJVVQZXUYBJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

The synthesis of tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and methyl groups. The reaction conditions often involve the use of strong bases and protecting groups to ensure selectivity and yield. Industrial production methods may involve optimization of these steps to increase efficiency and scalability .

Chemical Reactions Analysis

tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 1-methylpyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-7-11-9(8-14-10)5-6-15(11)4/h5-8H,1-4H3

InChI Key

NIZJJVVQZXUYBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C2C=CN(C2=C1)C

Origin of Product

United States

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